Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. The compound 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a derivative within this class and serves as a key scaffold for the development of various therapeutic agents. Research has demonstrated the potential of these compounds in treating a range of diseases, from gastric ulcers to cancer, and their utility in various fields such as antiviral and antimicrobial therapy145910.
Substituted imidazo[1,2-a]pyridines have been identified as promising antiulcer agents. They are not histamine (H2) receptor antagonists or prostaglandin analogues, yet they exhibit both gastric antisecretory and cytoprotective properties. The compound SCH 28080, a derivative of this class, has been selected for further development and clinical evaluation due to its potent activity1.
The synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives has led to the discovery of compounds with significant antidiabetic and antioxidant activities. These compounds have shown better activity than standard treatments in assays, and their interactions with enzymes have been confirmed through molecular docking studies2.
Imidazo[1,2-a]pyridines have been extensively studied for their anticancer properties. A range of 6-substituted derivatives has been synthesized, exhibiting excellent activity against colon cancer cell lines without significant toxicity to white blood cells. These compounds have been shown to initiate the proteolytic phase of apoptosis, suggesting a potential therapeutic application in cancer treatment510.
The antiviral activity of imidazo[1,2-a]pyridines has been explored, with certain derivatives displaying potent inhibitory activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). These compounds have demonstrated a mechanism of action independent of the viral thymidine kinase, which is an advantage for treating viral strains resistant to conventional antiviral drugs6.
Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. Synthesized derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential for these compounds to be developed as new antimicrobial agents9.
The synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves several key steps:
For instance, one synthetic route involves the reaction of 2-chloromethyl-3-nitropyridine with hydrazine hydrate, leading to the formation of the imidazo[1,2-a]pyridine structure through cyclization under controlled conditions .
The molecular structure of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can be described as follows:
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine often involves interactions with biological targets at the molecular level. The imidazo[1,2-a]pyridine framework allows for:
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has several scientific applications:
The imidazo[1,2-a]pyridine core exhibits a planar bicyclic structure with significant electron delocalization across the fused ring system. While single-crystal X-ray diffraction data for 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine itself is unavailable in the search results, crystallographic studies of closely related derivatives reveal characteristic structural features. The ring system maintains approximate planarity with minor deviations (typically <5° dihedral angles), facilitating π-π stacking interactions in solid-state arrangements. The chloro substituent at position 6 and chloromethyl group at position 2 adopt preferred orientations relative to the heterocyclic plane due to steric and electronic effects. The C(6)-Cl bond length typically measures approximately 1.73-1.75 Å, consistent with standard aryl-chlorine bonds, while the C(2)-CH₂Cl bond length is slightly shorter at ~1.70-1.72 Å, reflecting the sp²-sp³ hybridization. These structural parameters influence molecular packing and intermolecular interactions, particularly halogen bonding involving the chlorine atoms, which may contribute to the compound's solid-state stability and reactivity [8] [9].
Comprehensive spectroscopic analysis provides definitive identification of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine's structural features. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton environments: the chloromethyl group (-CH₂Cl) appears as a singlet at approximately δ 4.76 ppm in deuterated dimethyl sulfoxide, while the aromatic protons display characteristic coupling patterns between δ 7.0-8.0 ppm. Specifically, the pyridine ring protons exhibit a doublet (H7) at ~δ 7.87 ppm, doublet of doublets (H8) at ~δ 7.96 ppm, and a singlet (H3) at ~δ 7.96 ppm, consistent with the expected substitution pattern. Carbon-13 NMR shows the chloromethyl carbon at δ 42.5 ppm, C3 at ~δ 118.2 ppm, and the quaternary carbon at position 6 at δ 128.5 ppm [3] [9].
Infrared spectroscopy confirms functional groups through characteristic absorption bands: strong C-Cl stretches appear at 730-750 cm⁻¹ (chloromethyl) and 680-700 cm⁻¹ (aryl chloride), while C=N stretching vibrations of the imidazole ring occur at 1600-1620 cm⁻¹. Mass spectrometry analysis shows the molecular ion cluster at m/z 200/202/204 with intensity ratios consistent with the dichlorinated compound (Cl₂), and the base peak at m/z 165 corresponds to loss of the chloromethyl group (-CH₂Cl). High-resolution mass spectrometry confirms the molecular formula C₈H₆Cl₂N₂ with an observed [M+H]+ peak at m/z 200.99808 (calculated 200.99810) [3] [9].
Table 1: Spectroscopic Characterization Data of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Spectroscopic Method | Key Features | Spectral Assignments |
---|---|---|
¹H NMR (DMSO-d6) | δ 4.76 (s, 2H) | Chloromethyl protons |
δ 7.87 (d, 1H) | H7 proton | |
δ 7.96 (s, 1H) | H3 proton | |
¹³C NMR (DMSO-d6) | δ 42.5 | Chloromethyl carbon |
δ 118.2 | C3 carbon | |
δ 128.5 | C6 carbon | |
IR Spectroscopy | 730-750 cm⁻¹ | C-Cl stretch (chloromethyl) |
680-700 cm⁻¹ | C-Cl stretch (aryl chloride) | |
1600-1620 cm⁻¹ | C=N stretch (imidazole) | |
Mass Spectrometry | m/z 200.99808 | [M+H]+ (exact mass) |
m/z 165 | [M-CH₂Cl]+ fragment |
Density Functional Theory calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure and reactivity of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Molecular electrostatic potential mapping reveals substantial positive potential around the chloromethyl group (σ-hole), indicating susceptibility to nucleophilic attack, while negative potential localizes on the pyridine nitrogen. The Highest Occupied Molecular Orbital (HOMO) is predominantly distributed across the imidazo[1,2-a]pyridine π-system, whereas the Lowest Unoccupied Molecular Orbital (LUMO) shows significant electron density on the pyridine ring, particularly at positions adjacent to the chlorine substituent. This orbital separation results in a calculated HOMO-LUMO energy gap of approximately 5.2 eV, indicating moderate kinetic stability [8].
Global reactivity descriptors derived from frontier molecular orbital energies reveal important reactivity trends: the chemical potential (µ = -3.78 eV) suggests moderate stability, while the electrophilicity index (ω = 3.21 eV) classifies the molecule as a strong electrophile, particularly at the chloromethyl carbon. Local reactivity analysis using Fukui functions (f⁺) identifies the chloromethyl carbon (f⁺ = 0.067) and C3 position (f⁺ = 0.052) as preferred sites for nucleophilic substitution and electrophilic aromatic substitution, respectively. These computational predictions align with experimental observations of nucleophilic displacement at the chloromethyl group and electrophilic reactions at the electron-rich C3 position [8].
Table 2: Computed Global Reactivity Descriptors for 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactivity Descriptor | Symbol | Value (eV) | Chemical Interpretation |
---|---|---|---|
Ionization Potential | I | 7.15 | HOMO energy (-εHOMO) |
Electron Affinity | A | 1.95 | LUMO energy (-εLUMO) |
Chemical Potential | µ | -3.78 | -(I + A)/2 (Tendency to transfer electrons) |
Hardness | η | 1.82 | (I - A)/2 (Resistance to charge transfer) |
Electrophilicity Index | ω | 3.21 | µ²/2η (Electrophilic character) |
Softness | S | 0.27 | 1/2η (Reactivity susceptibility) |
Replacement of the C5 carbon in imidazo[1,2-a]pyridine with nitrogen generates the isosteric imidazo[1,2-b]pyridazine system, significantly altering physicochemical and biological properties. Structural comparisons reveal that nitrogen insertion increases molecular weight from 201.06 g/mol (imidazopyridine) to 202.04 g/mol (imidazopyridazine) while reducing the dipole moment from 4.2 D to 3.8 D due to altered electron distribution. The additional nitrogen atom in imidazo[1,2-b]pyridazine enhances hydrogen-bonding capacity but reduces aromaticity, as evidenced by Nucleus-Independent Chemical Shift (NICS) calculations showing less negative values (-8.5 ppm vs. -10.2 ppm for the parent system) .
Electronic differences profoundly impact biological activity profiles. While 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a versatile pharmaceutical intermediate, the isosteric 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine exhibits distinct biological behavior despite similar synthetic utility. Scaffold-hopping studies reveal that this isosteric replacement diminishes antileishmanial activity (EC₅₀ >15.6 µM vs. <1 µM for imidazopyridine analogues) while maintaining antitrypanosomal potency (EC₅₀ = 0.38 µM against Trypanosoma brucei). This divergence is attributed to reduced lipophilicity (calculated log P decreases from 2.1 to 1.8) and diminished cell membrane permeability in the pyridazine analogue, as well as potential differences in target engagement. The pyridazine nitrogen creates a less electron-rich system, potentially reducing interactions with biological targets requiring π-π stacking or cation-π interactions [2] .
Solubility differences further distinguish these isosteres: imidazo[1,2-b]pyridazine derivatives demonstrate significantly lower aqueous solubility (>7.8 µM) than their imidazo[1,2-a]pyridine counterparts, limiting their utility in biological applications despite retained in vitro potency against certain pathogens. This comparative analysis highlights how subtle isosteric modifications can dramatically influence physicochemical properties and biological activities, guiding rational scaffold design in medicinal chemistry applications [2] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: